3-(4-methoxyphenyl)-8-methyl-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-methoxyphenyl)-8-methyl-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with various substituents such as methoxyphenyl and methylphenyl groups
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-8-methyl-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate hydrazides with aldehydes, followed by cyclization and functional group modifications. For example, the reaction of 4-methoxybenzaldehyde with a suitable hydrazide under acidic conditions can lead to the formation of the pyrazole ring, which is then fused with a quinoline derivative through cyclization reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-8-methyl-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Scientific Research Applications
3-(4-methoxyphenyl)-8-methyl-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes and receptors involved in cell proliferation and survival, such as tyrosine kinases and estrogen receptors . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar compounds to 3-(4-methoxyphenyl)-8-methyl-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline include other pyrazoloquinoline derivatives with different substituents. These compounds share a common core structure but differ in their chemical and biological properties due to variations in their substituents. For example:
3-(4-methoxyphenyl)-8-methyl-5-[(4-chlorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline: This compound has a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.
3-(4-methoxyphenyl)-8-methyl-5-[(4-hydroxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline: The presence of a hydroxyl group can enhance its solubility and potential interactions with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-17-4-7-19(8-5-17)15-29-16-23-25(20-9-11-21(30-3)12-10-20)27-28-26(23)22-14-18(2)6-13-24(22)29/h4-14,16H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQDOZHLECQHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)C)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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